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Compound of Interest

Compound Name: Erythrosin B

Cat. No.: B097352 Get Quote

An In-depth Whitepaper on the Discovery, History, and Application of Erythrosin B for

Researchers, Scientists, and Drug Development Professionals.

Introduction: From Food Dye to a Versatile Scientific
Tool
Erythrosin B, also known as Acid Red 51 or FD&C Red No. 3, is a xanthene dye that has

transcended its initial application as a food colorant to become a valuable tool in a diverse

range of scientific research fields.[1][2] Its unique physicochemical properties, including its

vibrant color, fluorescence, and photosensitivity, have led to its adoption in cell biology,

neuroscience, microbiology, and photodynamic therapy. This technical guide provides an in-

depth exploration of the discovery, history, and multifaceted applications of Erythrosin B in

scientific research, offering detailed experimental protocols, quantitative data, and

visualizations of key biological pathways.

Discovery and Historical Perspective
Erythrosin B was first synthesized in 1876 by the Swiss chemist J. T. T. Hundt. Initially, it was

primarily used as a dye for textiles and later as a color additive in food and cosmetics. Its

journey into the realm of scientific research began with its application as a biological stain,

where its ability to impart a distinct red color to cellular components proved useful in

microscopy.[2][3] Over time, researchers began to uncover its more complex biological

activities, leading to its use in sophisticated applications far beyond simple staining.
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Physicochemical Properties of Erythrosin B
Understanding the fundamental physicochemical properties of Erythrosin B is crucial for its

effective application in research. A summary of these properties is presented in the table below.

Property Value Reference

Chemical Formula C₂₀H₆I₄Na₂O₅ [2]

Molecular Weight 879.86 g/mol [2]

Appearance Red to reddish-brown powder [4]

Solubility in Water 11% [5]

Solubility in Ethanol 11% [5]

Absorption Maximum (λmax) 524-527 nm [5]

C.I. Number 45430 [5]

CAS Number 16423-68-0

Synthesis of Erythrosin B
Erythrosin B is synthesized through the iodination of fluorescein. The process involves the

reaction of fluorescein with iodine in an alkaline solution.

Synthesis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 16 Tech Support

https://www.benchchem.com/product/b097352?utm_src=pdf-body
https://www.benchchem.com/product/b097352?utm_src=pdf-body
https://en.wikipedia.org/wiki/Erythrosine
https://en.wikipedia.org/wiki/Erythrosine
https://www.scribd.com/document/499896829/Electrochemicalsynthesisoferythrosinfromfluorescein
https://www.stainsfile.com/dyes/erythrosin-b/
https://www.stainsfile.com/dyes/erythrosin-b/
https://www.stainsfile.com/dyes/erythrosin-b/
https://www.stainsfile.com/dyes/erythrosin-b/
https://www.benchchem.com/product/b097352?utm_src=pdf-body
https://www.benchchem.com/product/b097352?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Erythrosin B Synthesis
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Caption: A simplified workflow for the synthesis of Erythrosin B from fluorescein.

Experimental Protocol: Synthesis of Erythrosin B
This protocol is a general guideline for the laboratory synthesis of Erythrosin B.

Materials:

Fluorescein

Iodine

Sodium hydroxide (NaOH)

Ethanol

Distilled water
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Reaction flask with a reflux condenser

Heating mantle

Stirring apparatus

Filtration apparatus

Procedure:

Dissolve a known quantity of fluorescein in a dilute aqueous solution of sodium hydroxide in

the reaction flask.

In a separate container, dissolve a stoichiometric excess of iodine in ethanol.

Slowly add the iodine solution to the fluorescein solution while stirring continuously.

Heat the mixture under reflux for several hours. The progress of the reaction can be

monitored by thin-layer chromatography.

After the reaction is complete, cool the mixture to room temperature.

Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the Erythrosin
B.

Collect the precipitate by filtration and wash it with distilled water to remove any unreacted

starting materials and salts.

Recrystallize the crude Erythrosin B from a suitable solvent system (e.g., ethanol-water) to

obtain the purified product.

Dry the purified Erythrosin B in a vacuum oven.

Applications in Scientific Research
Erythrosin B has a wide array of applications in scientific research, primarily due to its

properties as a vital stain, a photosensitizer, and a modulator of biological processes.
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Cell Viability and Cytotoxicity Assays
One of the most common applications of Erythrosin B is as a vital dye to assess cell viability.

[6] It functions as a dye exclusion test, where viable cells with intact cell membranes exclude

the dye, while non-viable cells with compromised membranes take it up and appear red.[6][7]

This makes it a safer alternative to the commonly used Trypan Blue, which is a suspected

carcinogen.[7]
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Cell Line
Staining
Method

Reported
Viability (%)

Key Findings Reference

CHO Erythrosin B
Comparable to

Trypan Blue

Erythrosin B is

as effective as

Trypan Blue for

determining the

viability of

cultured CHO

cells.

[6]

Jurkat Erythrosin B

Comparable to

Trypan Blue &

AO/PI

Consistent

viability

determination

across different

cell densities.

[6]

HEK293T Erythrosin B

Lower than

Trypan Blue in

low viability

samples

Erythrosin B

appeared to be

more sensitive in

detecting dead

cells.

[8]

CHO-K1 Erythrosin B
Comparable to

Trypan Blue

High correlation

with theoretical

viabilities for both

dyes.

[8]

Mammalian

Monolayer

Cultures

Erythrosin B

Stains 100% of

lethally treated

cells

Trypan Blue only

stained about

60% of non-

viable cells.

Erythrosin B is a

more reliable

vital exclusion

dye.

[9][10]

Materials:
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Erythrosin B solution (e.g., 0.4% in PBS)

Cell suspension

Hemocytometer or automated cell counter

Microscope

Procedure:

Prepare a single-cell suspension of the cells to be counted.

Mix a small volume of the cell suspension with an equal volume of the Erythrosin B solution

(1:1 ratio).

Incubate the mixture for 1-2 minutes at room temperature.

Load the mixture into a hemocytometer.

Under a microscope, count the number of stained (non-viable) and unstained (viable) cells in

the central grid of the hemocytometer.

Calculate the percentage of viable cells using the following formula: % Viability = (Number of

unstained cells / Total number of cells) x 100
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Cell Viability Assay Workflow

Start with Cell Suspension

Mix with Erythrosin B

Incubate (1-2 min)

Load on Hemocytometer

Count Stained and Unstained Cells

Calculate % Viability
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Caption: Workflow for determining cell viability using Erythrosin B.

Photodynamic Therapy (PDT)
Erythrosin B is an effective photosensitizer, meaning it can be excited by light of a specific

wavelength to generate reactive oxygen species (ROS), which are cytotoxic to cells. This

property is harnessed in photodynamic therapy (PDT) for the treatment of cancers and

microbial infections. Upon light activation, Erythrosin B transitions to an excited triplet state,
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which then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen

(¹O₂).

Erythrosin B-mediated PDT can induce cell death through two primary pathways: apoptosis

(programmed cell death) and necrosis (uncontrolled cell death). The dominant pathway often

depends on the dose of Erythrosin B and the light intensity.
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Erythrosin B-Mediated Photodynamic Therapy
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Caption: Signaling pathways of cell death induced by Erythrosin B-mediated PDT.
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Materials:

Cancer or microbial cell line of interest

Erythrosin B stock solution

Appropriate cell culture medium

Light source with a specific wavelength (e.g., LED array)

96-well plates

Cell viability assay kit (e.g., MTT or a live/dead staining kit)

Procedure:

Seed the cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of Erythrosin B and incubate for a specific period

(e.g., 1-4 hours) in the dark to allow for cellular uptake.

Wash the cells with PBS to remove any unbound Erythrosin B.

Expose the cells to a light source at the appropriate wavelength and intensity for a defined

duration. Include a dark control group (treated with Erythrosin B but not exposed to light)

and a light-only control group (exposed to light without Erythrosin B).

After irradiation, incubate the cells for a further period (e.g., 24 hours) to allow for the

induction of cell death.

Assess cell viability using a standard assay (e.g., MTT assay or by staining with a viability

dye).

Calculate the percentage of cell death for each treatment group compared to the untreated

control.
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Neuroscience Research: Inhibition of Dopamine
Transport
Erythrosin B has been shown to inhibit the uptake of the neurotransmitter dopamine in rat

brain synaptosomes.[11] This effect is thought to be due to its interaction with the dopamine

transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft.

Parameter Value Reference

Half-maximal inhibitory

concentration (IC₅₀)
45 µM [11]

Mechanism of Inhibition Uncompetitive [11]

Materials:

Rat brain tissue (specifically the striatum)

Sucrose solution (e.g., 0.32 M)

Krebs-Ringer buffer

Radiolabeled dopamine (e.g., ³H-dopamine)

Erythrosin B solutions of varying concentrations

Scintillation counter and vials

Filtration apparatus

Procedure:

Synaptosome Preparation:

Homogenize fresh rat striatal tissue in ice-cold sucrose solution.

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
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Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

Dopamine Uptake Assay:

Pre-incubate aliquots of the synaptosomal suspension with different concentrations of

Erythrosin B (or vehicle for control) for a short period at 37°C.

Initiate the uptake reaction by adding a known concentration of ³H-dopamine.

Allow the uptake to proceed for a defined time (e.g., 5 minutes).

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with

ice-cold buffer to remove extracellular ³H-dopamine.

Place the filters in scintillation vials with scintillation fluid.

Quantify the amount of radioactivity retained on the filters (representing intracellular ³H-

dopamine) using a scintillation counter.

Calculate the percentage of inhibition of dopamine uptake for each Erythrosin B
concentration compared to the control.
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Dopamine Uptake Inhibition Assay Workflow

Prepare Synaptosomes

Pre-incubate with Erythrosin B

Add ³H-Dopamine

Incubate (Uptake)

Terminate by Filtration
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Caption: Workflow for assessing the inhibition of dopamine uptake by Erythrosin B.

Conclusion
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Erythrosin B has evolved from a simple coloring agent to a sophisticated and versatile tool in

the arsenal of researchers across multiple scientific disciplines. Its utility as a safer and

effective alternative to traditional vital stains, its potential in photodynamic therapy, and its

ability to modulate neuronal processes underscore its importance in modern scientific

investigation. This technical guide has provided a comprehensive overview of its history,

properties, synthesis, and key applications, complete with detailed experimental protocols and

data, to empower researchers in their utilization of this remarkable compound. As research

continues to unfold, the full potential of Erythrosin B in advancing our understanding of biology

and medicine is yet to be fully realized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Erythrosin B: A Comprehensive Technical Guide for
Scientific Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097352#discovery-and-history-of-erythrosin-b-in-
scientific-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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